

Rhodamine 700: A Technical Guide to Excitation and Emission Spectra Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the excitation and emission spectra of **Rhodamine 700**, a near-infrared fluorescent dye with significant applications in biological imaging and laser technologies. This document outlines its key spectroscopic properties, detailed experimental protocols for its spectral analysis and use in cellular imaging, and visual representations of relevant workflows.

Core Spectroscopic and Physical Properties

Rhodamine 700 is a cationic dye belonging to the rhodamine family, known for its brightness and photostability. Its utility in the near-infrared spectrum makes it particularly valuable for biological applications due to reduced autofluorescence from cellular components in this range.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Rhodamine 700**. It is important to note that spectroscopic properties such as excitation and emission maxima can be influenced by the solvent environment.



Property	Value	Notes
Molecular Weight	538.95 g/mol	[1]
Molecular Formula	C26H26ClF3N2O5	
CAS Number	63561-42-2	_
Excitation Maximum (λex)	~643 - 650 nm	In methanol, the absorption maximum is around 650 nm. AAT Bioquest reports an excitation wavelength of 643 nm.[1][2]
Emission Maximum (λem)	~664 - 677 nm	In methanol, the fluorescence peak is at approximately 677 nm (14,770 cm ⁻¹). AAT Bioquest reports an emission wavelength of 664 nm.[1]
Molar Extinction Coefficient (ε)	Data not readily available for Rhodamine 700.	For comparison, Rhodamine B in ethanol has a molar extinction coefficient of approximately 106,000 cm ⁻¹ M ⁻¹ at its absorption maximum.[3] Rhodamine dyes, in general, are known for their high molar extinction coefficients.
Fluorescence Quantum Yield (Φ)	Data not readily available for Rhodamine 700.	Rhodamine dyes are known for their high fluorescence quantum yields. For instance, the quantum yield of Rhodamine B in ethanol is reported to be around 0.7. The quantum yield is highly dependent on the solvent.
Solubility	Soluble in DMSO	



Experimental Protocols Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the excitation and emission spectra of **Rhodamine 700** using a spectrofluorometer.

Materials:

- Rhodamine 700
- Spectroscopy-grade solvent (e.g., ethanol, DMSO)
- Spectrofluorometer
- · Quartz cuvettes (1 cm path length)
- · Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of Rhodamine 700 (e.g., 1 mM) in a suitable solvent like DMSO.
- Working Solution Preparation: Dilute the stock solution with the desired spectroscopic solvent (e.g., ethanol) to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength. This is crucial to avoid inner-filter effects.
- Spectrofluorometer Setup:
 - Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
 - Set the excitation and emission slit widths (e.g., 2-5 nm).
- Emission Spectrum Measurement:
 - Place a cuvette with the solvent blank in the sample holder and record a blank spectrum.



- Replace the blank with the Rhodamine 700 working solution.
- Set the excitation wavelength to the known absorption maximum (e.g., 643 nm).
- Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) to obtain the emission spectrum.
- Excitation Spectrum Measurement:
 - Keep the Rhodamine 700 working solution in the sample holder.
 - Set the emission wavelength to the peak of the measured emission spectrum (e.g., 664 nm).
 - Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) to obtain the excitation spectrum.
- Data Analysis:
 - Subtract the blank spectrum from the sample spectra.
 - Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

Mitochondrial Staining in Live Cells

Rhodamine 700 can be used for staining mitochondria in live cells. The following is a general protocol that can be adapted for specific cell types and experimental conditions.

Materials:

- Live cells cultured on coverslips or in imaging dishes
- Rhodamine 700 stock solution (in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other suitable buffer



Fluorescence microscope with appropriate filter sets (e.g., for Cy5)

Procedure:

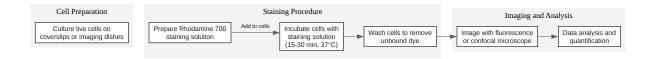
- Preparation of Staining Solution: Dilute the **Rhodamine 700** stock solution in complete cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 μM.
- · Cell Staining:
 - Remove the culture medium from the live cells.
 - Add the pre-warmed staining solution to the cells.
 - Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound dye and reduce background fluorescence.
- Imaging:
 - Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
 - Image the stained mitochondria using a fluorescence or confocal microscope. Use an appropriate filter set that matches the excitation and emission spectra of **Rhodamine 700**.

Visualizations

Experimental Workflow for Mitochondrial Staining

The following diagram illustrates the general workflow for staining mitochondria in live cells with **Rhodamine 700** for fluorescence microscopy analysis.





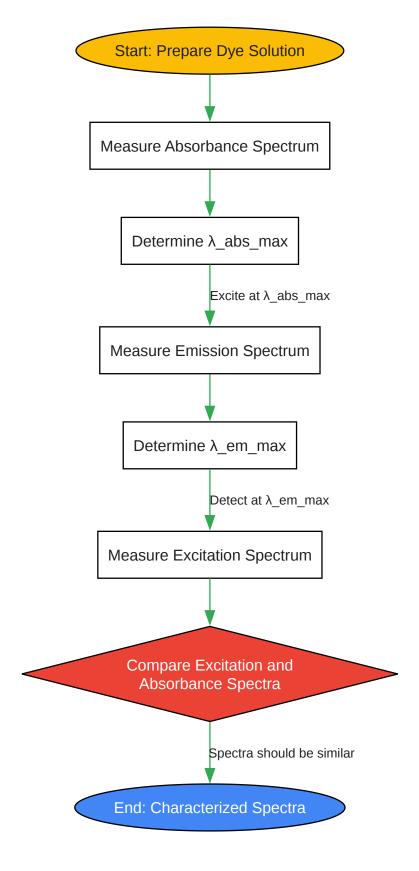
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Caption: Workflow for live-cell mitochondrial staining using Rhodamine 700.

Logical Relationship of Spectroscopic Analysis

This diagram outlines the logical steps involved in the spectroscopic analysis of a fluorescent dye like **Rhodamine 700**.





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Caption: Logical flow for determining the spectral characteristics of **Rhodamine 700**.



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